Selenium dioxide
Description
Structure
2D Structure
Properties
IUPAC Name |
selenium dioxide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/O2Se/c1-3-2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJALAQPGMAKDF-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Se]=O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Se, SeO2 | |
| Record name | SELENIUM DIOXIDE | |
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| Record name | SELENIUM DIOXIDE | |
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| Record name | selenium(IV) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_oxide | |
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| Record name | Selenium dioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_dioxide | |
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Related CAS |
13814-59-0 (cadmium[1:1] salt), 15702-34-8 (manganese(+2)[1:1] salt) | |
| Record name | Selenium oxide | |
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DSSTOX Substance ID |
DTXSID4021264 | |
| Record name | Selenium dioxide | |
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Molecular Weight |
110.97 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Selenium dioxide appears as a white or creamy-white volatile lustrous crystal or crystalline powder with a pungent sour smell. Melting point 340 deg C. Density 3.954 g / cm3. Toxic by ingestion and inhalation., White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. [HSDB], LUSTROUS WHITE HYGROSCOPIC CRYSTALS OR POWDER. ITS YELLOWISH GREEN VAPOUR HAS A PUNGENT SOUR SMELL. | |
| Record name | SELENIUM DIOXIDE | |
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| Record name | Selenium dioxide | |
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| Record name | SELENIUM DIOXIDE | |
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Boiling Point |
599 °F at 760 mmHg (sublimes) (USCG, 1999) | |
| Record name | SELENIUM DIOXIDE | |
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Solubility |
Soluble in concentrated sulfuric acid, Solubility (parts/100 parts solvent): 10.16 in methanol at 11.8 °C; 6.67 in 93% ethanol at 14 °C; 4.35 in acetone at 15.3 °C; 1.11 in acetic acid at 13.9 °C, In water, 400 g/L at 20 °C, 264 g/100 g water at 22 °C, For more Solubility (Complete) data for SELENIUM DIOXIDE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 40 | |
| Record name | SELENIUM DIOXIDE | |
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| Record name | SELENIUM DIOXIDE | |
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Density |
3.95 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.954 at 15 °C/15 °C, Density (at 15 °C): 3.95 g/cm³ | |
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| Record name | SELENIUM DIOXIDE | |
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Vapor Pressure |
12.5 mm Hg at 70 °C; 20.2 mm Hg at 94 °C; 39.0 mm Hg at 181 °C; 760 mm Hg at 315 °C; 848 mm Hg at 320 °C, Vapor pressure, kPa at 70 °C: 1.65 | |
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Color/Form |
Lustrous tetragonal needles; yellowish green vapor, White or yellowish-white to slightly reddish, lustrous, crystalline powder or needles. | |
CAS No. |
7446-08-4, 12640-89-0 | |
| Record name | SELENIUM DIOXIDE | |
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| Record name | Selenium dioxide | |
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| Record name | SELENIUM DIOXIDE | |
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| Record name | Selenium oxide (SeO2) | |
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| Record name | SELENIUM DIOXIDE | |
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Melting Point |
340 °C under pressure | |
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Mechanistic Foundations of Selenium Dioxide Reactivity
Fundamental Reaction Mechanisms of Selenium Dioxide
This compound (SeO₂) is a significant oxidizing agent in organic synthesis, primarily utilized for the oxidation of alkenes at the allylic position and the oxidation of the α-methylene group adjacent to a carbonyl functional group. adichemistry.com The reactions mediated by this compound, often referred to as Riley oxidations, proceed through distinct and well-studied mechanistic pathways. adichemistry.comwikipedia.org
The sequence begins with the reaction of an alkene with this compound (or its hydrated form, selenous acid, H₂SeO₃) in an electrophilic attack. wikipedia.orgacs.org This leads to an allylseleninic acid intermediate, which then undergoes the rearrangement to form a selenium(II) ester. chemtube3d.comnih.gov Subsequent hydrolysis of this ester yields the final allylic alcohol product and selenium(II), which is often seen precipitating as red, amorphous selenium. wikipedia.org The process can be made catalytic in SeO₂ by using a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to reoxidize the selenium(II) species back to selenium(IV). ic.ac.uk
The initial step in the allylic oxidation of an alkene with this compound is an ene reaction. wikipedia.orgic.ac.ukacs.org In this pericyclic reaction, the alkene, acting as the "ene" component, reacts with the Se=O bond of this compound, the "enophile". adichemistry.com This is a concerted process involving the transfer of an allylic hydrogen atom to one of the oxygen atoms of SeO₂ and the formation of a new carbon-selenium bond at the terminus of the double bond. acs.orgacs.org
Computational studies, along with kinetic isotope effect experiments, support that a concerted ene reaction with SeO₂ as the active oxidant is the major mechanistic pathway. acs.orgacs.org While selenous acid (H₂SeO₃) is present in aqueous or alcoholic media, calculations indicate that the activation barrier for the reaction with anhydrous SeO₂ is significantly lower than with H₂SeO₃. acs.orgnih.gov The reaction proceeds through a cyclic transition state. acs.org This initial step is highly regioselective; the attack preferentially occurs at the more nucleophilic, or more substituted, end of the double bond. adichemistry.comnih.gov The order of reactivity for the allylic hydrogen abstraction is generally CH₂ > CH₃ > CH. nih.govacs.org
Following the initial ene reaction, the resulting allylseleninic acid intermediate undergoes a rapid and reversible wikipedia.orgic.ac.uk-sigmatropic rearrangement. adichemistry.comchemtube3d.comic.ac.uk This type of rearrangement is a pericyclic process involving a five-membered transition state. wpmucdn.com In this step, the selenium atom shifts from its initial point of attachment to the other end of the original allylic system, forming a selenium(II) ester (an allylselenite ester). wikipedia.orgnih.gov
A key consequence of this rearrangement is that the double bond is typically restored to its original position within the carbon skeleton. ic.ac.ukacs.orgnih.gov This is a defining characteristic of this compound allylic oxidations, distinguishing it from other methods that may lead to double bond migration. ic.ac.uk The rearrangement is crucial for determining the stereochemical outcome of the reaction. thieme-connect.de The final step is the hydrolysis of the unstable selenium(II) ester, which cleaves the Se-O bond to liberate the allylic alcohol and selenium(II). wikipedia.orgchemtube3d.com
The allylseleninic acid possesses both the selenium atom bonded to a carbon of the allylic system and a hydroxyl group attached to the selenium. It is this structure that is perfectly poised to undergo the subsequent wikipedia.orgic.ac.uk-sigmatropic rearrangement. chemtube3d.com The rapid conversion of the allylseleninic acid into the rearranged selenite (B80905) ester explains why it is not typically isolated. adichemistry.com The formation and subsequent rearrangement of this intermediate are central to the reaction's ability to install a hydroxyl group while retaining the original double bond location. acs.org
The allylic oxidation with this compound often exhibits a high degree of stereoselectivity, particularly with trisubstituted olefins, where it predominantly yields the (E)-allylic alcohol. nih.govacs.org This E-selectivity is a direct consequence of the cyclic, envelope-like transition state of the wikipedia.orgic.ac.uk-sigmatropic rearrangement. wikipedia.orgthieme-connect.de Steric interactions within this transition state are minimized when larger substituents adopt a pseudo-equatorial position, leading to the preferential formation of the product with an (E)-configured double bond. adichemistry.comthieme-connect.de
Studies on gem-dimethyl olefins have demonstrated that the oxidation is stereospecific, yielding exclusively trans-alcohols or -aldehydes. acs.org This stereospecificity suggests that the final solvolysis of the allylic selenite ester proceeds via an Sₙi' type mechanism. acs.org The high selectivity makes SeO₂ a valuable reagent for the synthesis of stereochemically pure functionalized olefins. acs.orgnih.gov
| Substrate Type | General Outcome | Selectivity Notes |
|---|---|---|
| Trisubstituted Olefins | (E)-Allylic Alcohols | High E-selectivity due to minimization of steric strain in the wikipedia.orgic.ac.uk-sigmatropic rearrangement transition state. adichemistry.comacs.org |
| gem-Dimethyl Olefins | Exclusively trans-Alcohols/Aldehydes | Demonstrates the stereospecific nature of the oxidation. acs.org |
| Exocyclic Methylene (B1212753) Groups | Cyclic Allylic Alcohols | Oxidation occurs preferentially at the exocyclic methylene, with high regioselectivity. thieme-connect.de |
| Endocyclic Double Bonds | Allylic Alcohols within the ring | Oxidation occurs at the α-position to the more substituted end of the double bond. nih.gov |
This compound is also capable of oxidizing the α-methylene (CH₂) or methyl (CH₃) group of aldehydes and ketones, a process also known as the Riley oxidation. adichemistry.comwikipedia.org This reaction provides a direct route to 1,2-dicarbonyl compounds, such as α-diketones or glyoxals. adichemistry.comacs.orgdu.ac.in
α-Oxidation of Carbonyl Compounds
Enol Tautomer Attack on Electrophilic Selenium
The oxidation of ketones and aldehydes at the α-position by this compound is a cornerstone of its reactivity profile. This transformation is initiated by the attack of the enol tautomer of the carbonyl compound on the electrophilic selenium atom of this compound. In aqueous media, this compound exists primarily as selenous acid (H₂SeO₃).
The generally accepted mechanism for this reaction begins with the formation of the enol, which is a key nucleophilic intermediate. The subsequent steps are as follows:
Nucleophilic Attack: The enol, with its electron-rich double bond, attacks the electrophilic selenium atom of selenous acid.
Intermediate Formation: This attack leads to the formation of an intermediate species.
Rearrangement and Elimination: The intermediate undergoes rearrangement and subsequent elimination of water and elemental selenium to yield the final 1,2-dicarbonyl product.
This mechanism is supported by kinetic studies and is a fundamental concept in understanding the oxidizing power of this compound on carbonyl compounds.
Formation of 1,2-Dicarbonyl Products
The oxidation of α-methylene groups adjacent to a carbonyl functionality to produce 1,2-dicarbonyl compounds is a characteristic reaction of this compound, often referred to as the Riley oxidation. wikipedia.org The mechanism for this transformation is closely related to the initial enol attack described previously.
The key steps involved in the formation of 1,2-dicarbonyl compounds are:
Enolization: The carbonyl compound undergoes tautomerization to its enol form.
Attack on this compound: The enol attacks the electrophilic selenium center of SeO₂. wikipedia.org
Rearrangement: A subsequent rearrangement occurs.
Hydrolysis: The intermediate is then hydrolyzed.
Final Product Formation: The process culminates in the elimination of elemental selenium (in the form of a red amorphous precipitate) and the formation of the 1,2-dicarbonyl product. wikipedia.org
| Reactant | Product | Reference |
| Acetophenone | Phenylglyoxal | adichemistry.com |
| Cyclohexanone (B45756) | 1,2-Cyclohexanedione (B122817) | nih.gov |
Oxidative Bond Cleavage Reactions
This compound can mediate oxidative bond cleavage reactions in certain substrates. This reactivity is particularly notable in compounds where the cleavage of a carbon-carbon bond leads to the formation of stable products. For instance, aryl propargyl ethers can undergo oxidation at the α-alkynyl position, resulting in the formation of a phenolic species and propargyl aldehyde. A similar fragmentation can be observed with aryl allyl ethers, albeit often in lower yields.
Oxidative Demethylation Mechanisms
While this compound is well-known for the oxidation of methyl groups, a direct "demethylation" mechanism is more accurately described as a two-step process involving oxidation followed by decarboxylation. This is particularly relevant in the context of activated methyl groups, such as those on N-heteroaromatic compounds. researchgate.net
The general mechanism proceeds as follows:
Oxidation of the Methyl Group: The methyl group is first oxidized by this compound to a formyl group (an aldehyde).
Further Oxidation to a Carboxylic Acid: The formyl group can be subsequently oxidized to a carboxylic acid.
Decarboxylation: The resulting carboxylic acid can then undergo spontaneous decarboxylation (loss of CO₂), effectively removing the original methyl group. researchgate.net
This sequence of reactions provides a method for the selective removal of a methyl substituent from certain azaheterocyclic compounds. researchgate.net
Selenylation Reaction Mechanisms
This compound can also serve as a reagent for selenylation reactions, which involve the introduction of a selenium moiety into an organic molecule. These reactions are mechanistically diverse and can proceed through different pathways depending on the substrate and reaction conditions.
In the context of aromatic compounds, this compound can participate in electrophilic substitution reactions. The selenium atom in SeO₂, being electrophilic, can be attacked by the π-electrons of an aromatic ring. This leads to the formation of an arenium ion intermediate, a hallmark of electrophilic aromatic substitution.
The general mechanism involves:
Generation of the Electrophile: this compound, or a species derived from it, acts as the electrophile.
Attack by the Aromatic Ring: The aromatic ring attacks the electrophilic selenium species, forming a σ-complex (arenium ion).
Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and resulting in a selanylated aromatic compound.
The reactivity of the aromatic substrate is influenced by the nature of the substituents already present on the ring. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups have a deactivating effect.
The formation of a direct carbon-selenium (C-Se) bond is a key step in many reactions involving this compound. In the context of allylic oxidations, the initial step is often an ene reaction, which involves the formation of a C-Se bond. This is followed by a wikipedia.orgyoutube.com-sigmatropic rearrangement.
The mechanism of C-Se bond formation in this context can be summarized as:
Ene Reaction: The alkene, possessing an allylic hydrogen, reacts with this compound in a concerted ene-type reaction. This step involves the formation of a new C-Se bond, a shift of the double bond, and the transfer of the allylic hydrogen to an oxygen atom of the SeO₂.
Formation of an Allylseleninic Acid: This initial step results in the formation of an unstable allylseleninic acid intermediate.
wikipedia.orgyoutube.com-Sigmatropic Rearrangement: The allylseleninic acid rapidly undergoes a wikipedia.orgyoutube.com-sigmatropic rearrangement to form an allylic selenite ester. This rearrangement regenerates the original double bond position.
Hydrolysis: Subsequent hydrolysis of the selenite ester yields the final allylic alcohol product.
Polymerization Mechanisms
While this compound is classically known for specific oxidations, it also plays a critical role in certain polymerization reactions. The mechanisms in these processes are often complex, involving a cascade of reactions initiated by the oxidizing power of this compound.
A notable example of this compound's role in polymerization is in the synthesis of n-doped poly(benzodifurandione) (n-PBDF) and its derivatives. In this context, this compound catalyzes a polymerization that proceeds through a distinct mechanism involving successive Riley oxidation and aldol polycondensation steps nih.gov. The Riley oxidation, a well-established reaction, involves the oxidation of a methylene group adjacent to a carbonyl group wikipedia.org. In this polymerization, a catalytic amount of this compound initiates the process, leading to high monomer conversions nih.gov. This method presents a scalable and cost-effective route to conducting polymers, where the reduced selenium conveniently precipitates out of the dimethyl sulfoxide (DMSO) solvent upon termination of the catalytic cycle, simplifying the purification process nih.gov. The proposed mechanism involves an initial oxidation step, characteristic of the Riley oxidation, followed by a series of aldol-type condensation reactions that lead to the growth of the polymer chain nih.govweebly.com. This dual role of this compound as both an initiator of oxidation and a facilitator of subsequent condensation reactions highlights its utility in complex polymerization processes.
Recent research has also explored the oxidative polymerization of arylamines, such as aniline and o-anisidine, in the presence of this compound beilstein-journals.orgbeilstein-journals.org. In these cases, this compound acts as an oxidant, leading to the formation of polyaniline polymers as the major products beilstein-journals.orgbeilstein-journals.org. The reaction is complex, with competing pathways that include electrophilic selenation and solvent oxidation alongside the predominant oxidative polymerization beilstein-journals.orgbeilstein-journals.org.
Theoretical and Computational Approaches to Reaction Mechanisms
To gain deeper insights into the complex reaction mechanisms involving this compound, theoretical and computational methods have become indispensable tools. These approaches allow for the detailed examination of transition states and reaction intermediates that are often difficult to observe experimentally.
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of this compound reactions iiserpune.ac.in. DFT calculations have been employed to understand the relative polymerization tendencies of different arylamines in the presence of this compound beilstein-journals.orgbeilstein-journals.org. For instance, in the reaction of this compound with aniline, o-anisidine, and methyl anthranilate, DFT calculations helped to explain why oxidative polymerization is the predominant pathway for aniline and o-anisidine, while it is suppressed for methyl anthranilate beilstein-journals.orgbeilstein-journals.org. The calculations revealed that the highest occupied molecular orbital (HOMO) of methyl anthranilate is significantly lower in energy, which hinders the initial oxidative electron transfer to this compound, thereby favoring a selenation pathway instead of polymerization beilstein-journals.orgbeilstein-journals.org.
DFT calculations have also been instrumental in studying the stereochemistry of this compound-mediated allylic oxidation. By calculating the energies of various transition states, researchers can predict the stereochemical outcome of these reactions with a high degree of accuracy koreascience.kr. These theoretical studies have provided valuable insights into the factors controlling the regio- and stereoselectivity of this compound oxidations nih.govmdpi.com.
| Computational Method | Application in SeO₂ Reactivity | Key Findings |
| Density Functional Theory (DFT) | Elucidation of arylamine polymerization mechanisms beilstein-journals.orgbeilstein-journals.org. | Explained the differing reactivity of aniline, o-anisidine, and methyl anthranilate based on their HOMO energies beilstein-journals.orgbeilstein-journals.org. |
| DFT | Investigation of stereochemistry in allylic oxidation koreascience.kr. | Predicted product stereochemistry by calculating transition state energies koreascience.kr. |
| Ab initio calculations | Mechanistic study of allylic hydroxylation iiserpune.ac.in. | Constructed energy profiles and identified transition states for the reaction pathway iiserpune.ac.in. |
Kinetic isotope effect (KIE) studies provide experimental validation for proposed reaction mechanisms by probing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction nitrkl.ac.in. In the context of this compound reactions, KIE studies have been crucial in understanding the mechanism of allylic hydroxylation of alkenes researchgate.netacs.org.
Experimental and theoretical studies on the allylic oxidation of 2-methyl-2-butene with this compound have utilized both carbon-13 and deuterium KIEs. The results are consistent with a mechanism that involves an initial concerted ene reaction mediated by SeO₂ researchgate.netacs.org. However, these studies also indicated that a stepwise mechanism involving a reversible electrophilic addition followed by a rate-limiting proton abstraction could not be entirely ruled out based on the KIE data alone researchgate.netacs.org. The large kinetic isotope effect observed when α-methylene hydrogens are replaced with deuterium in the oxidation of diketones is consistent with a rate-determining attack of an oxidizing selenium species to form an enol-selenite ester datapdf.com.
A comparison of experimental and predicted KIEs can help to distinguish between different possible mechanistic pathways. For example, in the allylic hydroxylation of alkenes, the observed isotope effects strongly support a concerted ene reaction with SeO₂ as the active oxidant as the major mechanistic pathway researchgate.netacs.org.
| Isotope | Reaction Studied | Observed Effect | Mechanistic Implication |
| ¹³C and ²H | Allylic oxidation of 2-methyl-2-butene researchgate.netacs.org. | Consistent with a concerted ene step mediated by SeO₂ researchgate.netacs.org. | Supports a concerted mechanism but does not definitively rule out a stepwise alternative researchgate.netacs.org. |
| ²H | Oxidation of 1,3-diphenylpropene openrepository.com. | kH/kD of 3.1 at 115°C, indicating a preference for C-H bond breaking openrepository.com. | Consistent with the formation of a symmetrical allylic carbonium ion transition state openrepository.com. |
| ²H | Oxidation of diketones datapdf.com. | Large kinetic isotope effect observed. | Supports a rate-determining attack of an oxidizing selenium species to form an enol-selenite ester datapdf.com. |
Influence of Reaction Conditions on Mechanistic Pathways
The mechanistic pathway of a reaction involving this compound is not solely determined by the substrate but is also highly sensitive to the reaction conditions. Factors such as the choice of solvent can dramatically alter the product distribution and the kinetics of the reaction.
The solvent in which a this compound reaction is carried out can have a profound impact on the outcome. For example, the reaction of this compound with phenols can lead to different products depending on the solvent used. In protic solvents like acetic acid, the reaction selectively forms biphenols through C-C bond formation. In contrast, using a basic solvent such as pyridine (B92270) almost exclusively promotes the formation of diaryl selenide derivatives via aromatic electrophilic substitution beilstein-journals.org. This solvent-dependent selectivity provides a powerful tool for directing the reaction towards the desired product nih.gov.
Solvent polarity also plays a significant role in the kinetics of this compound oxidations. In the oxidation of benzhydrols, an increase in the percentage of acetic acid in an acetic acid-water medium leads to an increase in the reaction rate arcjournals.orgsryahwapublications.com. Similarly, in the this compound-catalyzed oxidation of nicotinic acid hydrazide by bromate, a decrease in the dielectric constant of the medium, achieved by increasing the percentage of acetic acid, increases the reaction rate . The linear relationship observed between the logarithm of the observed rate constant and the reciprocal of the dielectric constant suggests an ion-dipole interaction in the rate-determining step sryahwapublications.comias.ac.in.
Furthermore, the presence of water can influence the reaction outcome. While in some cases, varying the water content in the solvent mixture does not significantly affect the product distribution, in other instances, it can be a critical factor nih.gov. The choice of solvent can also impact the solubility of this compound and its hydrated form, selenous acid (H₂SeO₃), which can in turn affect the nature of the active oxidizing species mdpi.com.
| Solvent System | Substrate | Major Product | Reference |
| Acetic Acid | Phenols | Biphenols | beilstein-journals.orgnih.gov |
| Pyridine | Phenols | Diaryl Selenides | beilstein-journals.orgnih.gov |
| Acetic Acid-Water | Benzhydrols | Benzophenones | arcjournals.orgsryahwapublications.com |
| Acetonitrile | Anilines | Polyanilines | beilstein-journals.orgbeilstein-journals.org |
| 1,4-Dioxane | Bipyridine Aldehyde Precursor | Bipyridine Aldehyde | nih.gov |
Role of Acids and Bases in Catalysis and Reaction Rate
The reactivity of this compound in oxidation reactions is significantly influenced by the presence of acids and bases, which can act as catalysts and alter the reaction rate. The acidic nature of this compound itself, which forms selenous acid (H₂SeO₃) in the presence of water, is fundamental to its chemistry. du.ac.inadichemistry.comrsc.org This acidic character allows it to participate in various proton transfer equilibria that are crucial for its oxidative function.
In many oxidation reactions, the rate is enhanced by the presence of a strong acid. For instance, the oxidation of benzoin and the oxidation of benzhydrol and p-chlorobenzhydrol by this compound are both catalyzed by strong acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄). arcjournals.orgrdd.edu.iq Kinetic studies have demonstrated that an increase in the concentration of hydrogen ions leads to a corresponding increase in the reaction rate. rdd.edu.iqias.ac.inresearchgate.net This catalytic effect is often attributed to the protonation of the oxidant, which enhances its electrophilicity and facilitates the attack on the substrate. ias.ac.inresearchgate.net For example, in the oxidation of acetic acid hydrazide catalyzed by this compound, the increased rate with higher hydrogen ion concentration is linked to the protonation equilibria of the oxidant, bromate. ias.ac.inresearchgate.net
The specific role of the acid can also direct the reaction pathway. When acetic acid is used as a solvent, it can stop the allylic oxidation of alkenes at the allylic alcohol stage through the formation of acetate esters, preventing further oxidation to the corresponding carbonyl compound. du.ac.inadichemistry.com
While acid catalysis is common, the mechanism is not universal across all this compound reactions. In some cases, like the allylic oxidation of certain alkenes, the reaction rate shows a lack of dependence on the basicity of the reaction mixture, suggesting that protonated species like HSeO₂⁺ may not be involved in the rate-determining step. acs.orgnih.gov The reaction mechanism can involve a complex formation between the catalyst (this compound) and the substrate, which is then oxidized in a subsequent slow step. ias.ac.inresearchgate.net
The following table presents data on the effect of hydrogen ion concentration on the rate of oxidation of benzoin by this compound, illustrating the acid-catalyzed nature of the reaction.
Table 1: Effect of Hydrogen Ion Concentration on Reaction Rate in the Oxidation of Benzoin
| [HClO₄] (mol/dm³) | k x 10⁵ (s⁻¹) |
|---|---|
| 0.00 | 1.15 |
| 0.25 | 1.90 |
| 0.50 | 3.01 |
| 0.75 | 4.45 |
| 1.00 | 5.70 |
Data showing the increase in the pseudo-first-order rate constant (k) with increasing concentration of perchloric acid ([HClO₄]) at constant concentrations of benzoin and this compound. Adapted from kinetic studies on benzoin oxidation. rdd.edu.iq
Temperature and Concentration Dependencies in Reaction Kinetics
The kinetics of this compound oxidations are strongly dependent on both temperature and the concentration of the reactants. As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate. This relationship is described by the Arrhenius equation, which links the rate constant to the activation energy and temperature.
Kinetic studies on the oxidation of various substrates by this compound consistently show a first-order dependence on the concentration of this compound. arcjournals.orgrdd.edu.iq This means that the rate of reaction is directly proportional to the concentration of the oxidant. Similarly, these reactions often exhibit a first-order dependence on the concentration of the substrate. arcjournals.org
The effect of temperature on reaction rates has been quantified in several studies. For example, in the oxidation of benzoin, the rate constant increases with rising temperature. rdd.edu.iq From the Arrhenius plot of log k versus 1/T, the activation energy for this reaction was calculated to be 16.8580 kcal/mol. rdd.edu.iq A similar temperature dependence was observed in the oxidation of benzhydrol and p-chlorobenzhydrol, where the study was conducted at four different temperatures (30, 35, 40, and 45°C) to determine thermodynamic parameters. arcjournals.org
The concentration of the substrate also plays a crucial role. In the oxidation of benzhydrol, varying the substrate concentration while keeping the concentrations of this compound and the acid catalyst constant resulted in a proportional change in the initial velocity constant, confirming the first-order dependence on the substrate. arcjournals.org
Below are interactive data tables summarizing the effects of concentration and temperature on the kinetics of this compound reactions.
Table 2: Dependence of Rate Constant on this compound Concentration in Benzoin Oxidation
| [SeO₂] x 10³ (mol/dm³) | k x 10⁵ (s⁻¹) |
|---|---|
| 1.00 | 1.15 |
| 1.25 | 1.14 |
| 1.50 | 1.15 |
| 1.75 | 1.16 |
| 2.00 | 1.15 |
This table shows that the pseudo-first-order rate constant (k) remains constant despite varying the initial concentration of this compound, confirming the reaction is first-order with respect to the substrate under these pseudo-first-order conditions. Adapted from kinetic studies on benzoin oxidation. rdd.edu.iq
Table 3: Effect of Temperature on the Rate of Oxidation of Benzhydrol
| Temperature (°C) | k x 10³ (s⁻¹) |
|---|---|
| 30 | 1.15 |
| 35 | 1.62 |
| 40 | 2.25 |
| 45 | 3.02 |
Rate constants (k) for the oxidation of benzhydrol at different temperatures, demonstrating a clear increase in reaction rate with increasing temperature. Adapted from kinetic studies on benzhydrol oxidation. arcjournals.org
Advanced Applications of Selenium Dioxide in Organic Synthesis
Catalytic Applications in Organic Transformations
While historically used in stoichiometric amounts, modern synthetic methods increasingly employ selenium dioxide in catalytic quantities. rsc.orgalfachemic.com This approach mitigates concerns about the toxicity of selenium compounds and improves the atom economy of reactions, making processes more cost-effective and environmentally benign. rsc.orgalfachemic.com The catalytic use of selenium and its compounds has been pivotal in developing sustainable methodologies for a wide range of organic transformations, including oxidations, halogenations, and C-H functionalizations. sciltp.com
This compound is a superior oxidizing agent capable of various transformations. thieme-connect.com Its most well-known application is the Riley oxidation, which involves the allylic oxidation of alkenes to furnish allylic alcohols or the oxidation of α-methylene groups adjacent to a carbonyl to yield 1,2-dicarbonyl compounds. adichemistry.com The versatility of SeO₂ allows it to perform several other types of oxidations, such as converting alcohols to ketones or aldehydes and alkynes to 1,2-dicarbonyl compounds. adichemistry.com
A significant advancement in the use of this compound involves its application in catalytic amounts alongside a stoichiometric co-oxidant. adichemistry.com This methodology represents a key development in "green chemistry," as it reduces the amount of toxic selenium waste. nih.gov Common co-oxidants include tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). rsc.orgnih.gov Hydrogen peroxide is considered an ideal oxidant because it is powerful, cost-effective, and its only byproduct is water. mdpi.comnih.gov
The combination of catalytic SeO₂ with H₂O₂ has been effectively used for various transformations, such as the oxidation of aldehydes to carboxylic acids and the dihydroxylation of olefins. nih.govresearchgate.net These catalytic systems are often effective under mild conditions and can sometimes be performed in aqueous media, further enhancing their environmental friendliness. mdpi.comnih.gov For instance, the oxidation of various aldehydes to carboxylic acids proceeds in good to excellent yields using catalytic diphenyl diselenide (a pre-catalyst for seleninic acid) with hydrogen peroxide in water. nih.gov
Table 1: Comparison of Stoichiometric vs. Catalytic SeO₂ Systems
| Feature | Stoichiometric SeO₂ | Catalytic SeO₂ with Co-oxidant |
|---|---|---|
| SeO₂ Amount | 1 or more equivalents | Substoichiometric (e.g., 1.5-2.0 mol%) rsc.org |
| Co-oxidant | Not required | Required (e.g., H₂O₂, TBHP) adichemistry.comrsc.org |
| Byproducts | Large amounts of reduced selenium compounds | Primarily byproducts from the co-oxidant (e.g., water) mdpi.com |
| Sustainability | Lower (toxic waste) | Higher ("Green Chemistry" approach) nih.govnih.gov |
| Selectivity | Can lead to over-oxidation | Often provides better selectivity for the desired product (e.g., allylic alcohol) adichemistry.com |
The efficacy of catalytic this compound systems relies on the continuous regeneration of the active selenium species. In a typical catalytic cycle for allylic oxidation, this compound (Se(IV)) oxidizes the substrate and is itself reduced to a selenium(II) compound. adichemistry.com The stoichiometric co-oxidant (like TBHP or H₂O₂) then re-oxidizes the selenium(II) species back to the active Se(IV) state, allowing the cycle to continue. adichemistry.comrsc.org
The mechanism often involves the formation of active intermediates. When organoselenium compounds like diselenides are used as pre-catalysts with hydrogen peroxide, they are oxidized to seleninic and perseleninic acids. nih.gov These acids are believed to be the actual catalytic species that transfer an oxygen atom to the organic substrate. nih.govresearchgate.net For example, in the oxidation of secondary amines to nitrones, SeO₂ catalyzes the reaction with hydrogen peroxide, demonstrating the regeneration of the active selenium oxidant. sciltp.com
This compound-mediated oxidations are renowned for their high degree of selectivity. nih.gov
Regioselectivity: In the allylic oxidation of alkenes, the reaction is highly regiospecific. nih.gov
Oxidation typically occurs at the α-position relative to the more substituted carbon of the double bond. nih.gov
For trisubstituted alkenes, oxidation selectively happens at the more substituted end of the double bond. adichemistry.com
The general reactivity order for the allylic position is CH₂ > CH₃ > CH. nih.gov
When the double bond is part of a ring, oxidation preferentially occurs within the ring. nih.govlkouniv.ac.in
Stereoselectivity: The reaction also exhibits significant stereoselectivity.
The oxidation of trisubstituted olefins predominantly yields (E)-allylic alcohols. adichemistry.comnih.gov This is a result of a two-step process involving an initial ene reaction followed by a thieme-connect.comchemicalbook.com-sigmatropic rearrangement, which ensures the double bond returns to its original location. nih.govchem-station.com
Studies on cyclohexenyl systems have shown that the formation of the axial allylic alcohol is often favored. lookchem.com
In specific cases, such as the SeO₂-induced oxidation of (E)-dialkyl alkylidenesuccinates, the reaction can proceed with an unusual E- to Z- carbon-carbon double bond isomerization to produce (Z)-allylic alcohols, which then cyclize to form butenolides. rsc.orgresearchgate.net
Beyond allylic oxidation, this compound is an effective reagent for dehydrogenation reactions, particularly when the process can lead to the formation of a stable, conjugated system. nih.gov This application is especially useful for the aromatization of unsaturated carbocyclic and heterocyclic rings. nih.govdntb.gov.ua For example, SeO₂ has been successfully used for the aromatization of 1,4-dihydropyridines at ambient temperature, producing the corresponding pyridine (B92270) derivatives in high yields (87%–98%). nih.govdntb.gov.ua It can also be employed in the synthesis of other heterocyclic compounds, such as converting semicarbazones into 1,2,3-selenadiazoles through oxidative ring closure. nih.gov
The oxidative functionalization of alkenes is a cornerstone of this compound's utility in organic synthesis. researchgate.net The primary transformation is allylic hydroxylation, which introduces a hydroxyl group at the allylic position of an alkene, a reaction that is otherwise difficult to achieve. chem-station.com
Key Functionalizations:
Allylic Hydroxylation: The most common application, converting alkenes into allylic alcohols. adichemistry.com This reaction proceeds via an ene-type mechanism followed by a thieme-connect.comchemicalbook.com-sigmatropic rearrangement. chem-station.com
Formation of Conjugated Carbonyls: The initially formed allylic alcohols can be further oxidized by SeO₂ to yield conjugated aldehydes or ketones. adichemistry.com
Dihydroxylation: In the presence of hydrogen peroxide and water, the SeO₂ catalytic system can convert olefins into their corresponding trans-1,2-diols. researchgate.net This occurs via the in situ formation of peroxyselenic(IV) acid, which epoxidizes the alkene, followed by acid-catalyzed hydrolysis of the epoxide. researchgate.net
Table 2: Examples of SeO₂-Mediated Oxidative Functionalization of Alkenes
| Substrate Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Trisubstituted Alkene | SeO₂ (catalytic), TBHP | (E)-Allylic Alcohol | adichemistry.comnih.gov |
| Terminal Alkene | SeO₂ | Primary Allyl Alcohol (with C=C bond migration) | nih.gov |
| Olefin | SeO₂ (catalytic), H₂O₂, H₂O | trans-1,2-Diol | researchgate.net |
Functional Group Transformations
This compound is a valuable reagent for various oxidative functional group transformations, demonstrating its utility in the synthesis of complex organic molecules.
This compound is an effective reagent for the oxidation of activated methyl and methylene (B1212753) groups to the corresponding formyl (aldehyde) or keto groups. youtube.com This transformation, often referred to as the Riley oxidation, is particularly useful for groups adjacent to carbonyls, aromatic rings, or within heterocyclic systems. youtube.comadichemistry.comwikipedia.org The oxidation of a hydroxymethyl group to a formyl group is also a feasible transformation. youtube.com
The reaction typically involves heating the substrate with a stoichiometric amount of SeO₂ in a solvent like dioxane or ethanol. youtube.com The general reactivity order for this oxidation is CH₂ > CH₃ > CH, though this can be influenced by the specific reaction conditions. The mechanism for the oxidation of an active methylene group adjacent to a carbonyl involves the enol tautomer attacking the electrophilic selenium atom, followed by rearrangement and elimination to yield a 1,2-dicarbonyl compound. adichemistry.com
A notable example is the selective oxidation of the 2-methyl group in 2,4-dimethylquinoline, which is preferentially oxidized over the 4-methyl group. youtube.com This regioselectivity highlights the utility of SeO₂ in complex syntheses.
Table 1: Examples of Active Methylene Group Oxidation to Formyl/Keto Groups using this compound
| Substrate | Product | Yield (%) | Solvent | Reference |
|---|---|---|---|---|
| 2-Acetylamino-7-methyl-1,8-naphthyridine | 2-Acetylamino-7-formyl-1,8-naphthyridine | 75 | 1,4-Dioxane | youtube.com |
| Acetophenone | Phenylglyoxal | Good | Not specified | google.com |
| Cyclohexanone (B45756) | Cyclohexane-1,2-dione | Not specified | 1,4-Dioxane/Water | researchgate.net |
| 2-Methyl-3-phenylthiochromen-4-one | 3-Phenylthiochromen-4-one-2-carbaldehyde | Not specified | Not specified | youtube.com |
This compound, particularly in the presence of a co-oxidant like hydrogen peroxide (H₂O₂), can facilitate the oxidation of carbonyl compounds. Aldehydes can be efficiently converted to their corresponding carboxylic acids. google.comresearchgate.net This method is applicable to a variety of aromatic, heteroaromatic, and aliphatic aldehydes, often proceeding in high yields under mild conditions with catalytic amounts of SeO₂. researchgate.net
The oxidation of ketones can be more complex. A this compound-catalyzed reaction with hydrogen peroxide can convert aliphatic ketones into carboxylic acids, a process that is accompanied by the rearrangement of an alkyl group. nih.gov Furthermore, the oxidation of cyclic ketones can lead to the formation of lactones, which involves ring-opening and subsequent cyclization. researchgate.net
Table 2: Oxidation of Carbonyl Compounds with this compound
| Substrate | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | SeO₂ (cat.), H₂O₂ | Benzoic acid | 95 | google.com |
| 4-Methylbenzaldehyde | SeO₂ (cat.), H₂O₂ | 4-Methylbenzoic acid | 98 | researchgate.net |
| Octanal | SeO₂ (cat.), H₂O₂ | Octanoic acid | 85 | researchgate.net |
| Methyl ethyl ketone | SeO₂ (cat.), H₂O₂ | Propionic acid + Acetic acid | ~30-40 | nih.gov |
| Lupanone Oxime* | SeO₂, H₂O₂ | δ-lactone derivative | Not specified | researchgate.net |
*The ketone is proposed as an intermediate which undergoes further oxidation.
The oxidation of sulfides to sulfoxides is a key transformation in organic synthesis, and this compound is a capable reagent for this purpose. The reaction can be performed using SeO₂ alone or, more commonly, with a co-oxidant like hydrogen peroxide. researchgate.net The SeO₂/H₂O₂ system allows for the selective oxidation of sulfides to sulfoxides, often avoiding over-oxidation to the corresponding sulfones. researchgate.net This catalytic approach is advantageous as it reduces the amount of toxic selenium reagent required. researchgate.net
This compound acts as an efficient catalyst in the oxidation of secondary amines to nitrones, using hydrogen peroxide as the terminal oxidant. researchgate.net This method provides a simple and highly efficient route to nitrones, which are valuable synthetic intermediates, at room temperature. researchgate.netacs.org The catalytic nature of the process makes it an attractive alternative to other methods that may require stoichiometric and more hazardous oxidizing agents. acs.org
Table 3: SeO₂-Catalyzed Synthesis of Nitrones from Secondary Amines
| Secondary Amine | Oxidant | Product (Nitrone) | Yield (%) | Reference |
|---|---|---|---|---|
| Dibenzylamine | H₂O₂ | C,N-Diphenylnitrone | High | researchgate.netacs.org |
| N-Benzyl-N-methylamine | H₂O₂ | C-Phenyl-N-methylnitrone | High | researchgate.net |
Azomethine derivatives such as oximes, hydrazones, and semicarbazones are frequently used to protect carbonyl groups during multi-step syntheses. researchgate.net The regeneration of the parent carbonyl compound is a crucial deprotection step. Selenium(IV) oxide has been shown to mediate this transformation. researchgate.net
An efficient protocol for the oxidative hydrolysis of SAMP hydrazones to their parent ketones utilizes this compound and hydrogen peroxide under buffered conditions (pH 7). acs.org This method is notable for proceeding without causing epimerization of adjacent stereocenters. acs.org In the case of oximes, reaction with SeO₂ and H₂O₂ can lead to the removal of the nitrogen group, regenerating the ketone which may then undergo further oxidation. researchgate.net While the reaction of semicarbazones with SeO₂ can lead to the formation of 1,2,3-selenadiazoles through oxidative cyclization, this represents a different reaction pathway from simple carbonyl regeneration. researchgate.netchemicalbook.com
This compound as a Selenylating Reagent
Beyond its role as an oxidant, this compound can serve as a reagent for selenylation, which is the incorporation of a selenium atom into an organic molecule. researchgate.netlkouniv.ac.in This application has gained significant interest as organoselenium compounds are important in both synthetic chemistry and medicinal chemistry. lkouniv.ac.in SeO₂ is an advantageous selenylating agent because it is inexpensive, readily available, and odorless compared to many other selenium reagents. researchgate.net
This reagent has been used for the selenylation of a diverse range of molecules, including anilines, phenols, indoles, active methylene compounds, and aryl alkyl ketones. researchgate.net A notable application is the direct α-selenoamidation of aryl methyl ketones. wikipedia.orgchemicalbook.comlkouniv.ac.in This one-step, three-component reaction involves the coupling of an aryl methyl ketone, a secondary amine, and this compound in DMSO at room temperature to afford α-oxo-selenoamides in good to excellent yields. wikipedia.orgchemicalbook.com Another useful transformation is the synthesis of α-carbonyl selenocyanates from aryl methyl ketones using this compound and malononitrile (B47326). lkouniv.ac.in
Selenylation of Heterocyclic and Carbocyclic Compounds
The use of this compound as a selenylating agent for heterocyclic and carbocyclic compounds represents a novel area of research. researchgate.net This approach is advantageous because this compound is an inexpensive, readily available, and odorless source of selenium that exhibits tolerance to a wide range of functional groups. researchgate.netresearchgate.net While well-known for its role in α-oxidation reactions, its application in selenylation is expanding. researchgate.net This method has been successfully used for the selenylation of various molecules, including indoles, active methylene compounds, imidazole (B134444) heterocycles, and pyrazoles. researchgate.net The process can lead to the formation of mono-selenides and di-selenides, providing a pathway to novel bis-heterocyclic compounds. researchgate.net Researchers have achieved concentration-dependent selectivity, allowing for either mono- or di-selenylation by using SeO₂ as an efficient selenylating reagent. researchgate.net
Synthesis of α-Carbonyl Selenocyanates
A convenient and direct method has been developed for the synthesis of α-carbonyl selenocyanates from aryl methyl ketones and styryl methyl ketones using this compound as the selenating agent. acs.org This one-step protocol involves the interaction of the ketone with this compound and malononitrile to afford the desired products in moderate to good yields. researchgate.netacs.org The reaction offers significant advantages over traditional methods due to the accessibility and affordability of the starting materials. acs.org
The reaction conditions have been optimized, with studies showing that heating the reactants in a solvent like DMSO improves product yields. acs.org For example, increasing the amount of this compound from one to two equivalents can increase the yield of α-carbonyl selenocyanates. acs.org The proposed mechanism suggests that the first step is the enolization of the ketone. acs.org This is followed by a nucleophilic attack of the enolate on the electrophilic selenium atom of triselenodicyanide (TSD). acs.org TSD is a key selenocyanating intermediate formed from the reaction of this compound and malononitrile. acs.org
Table 1: Synthesis of α-Carbonyl Selenocyanates from Aryl Methyl Ketones
| Entry | Aryl Methyl Ketone | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylacetophenone | 2-selenocyanato-1-(p-tolyl)ethan-1-one | 40 |
| 2 | 4-Methylacetophenone | 2-selenocyanato-1-(p-tolyl)ethan-1-one | 50 |
| 3 | Acetophenone | 2-selenocyanato-1-phenylethan-1-one | 70 |
| 4 | 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-2-selenocyanatoethan-1-one | 65 |
| 5 | 4-Chloroacetophenone | 1-(4-chlorophenyl)-2-selenocyanatoethan-1-one | 75 |
Note: Data extracted from a study optimizing reaction conditions, where entry 1 used 1 equiv of SeO₂ and entry 2 used 2 equiv of SeO₂. Other entries reflect optimized conditions. acs.org
Direct α-Selenoamidation of Aryl Methyl Ketones
This compound serves as an effective reagent for the direct α-selenoamidation of aryl methyl ketones, providing a general strategy for preparing N,N-dialkyl-2-oxo-2-arylethaneselenoamides. nih.govacs.org This single-step method involves the direct coupling of an aryl methyl ketone with a secondary amine and this compound in DMSO. nih.govacs.org The reactions proceed smoothly at room temperature, require no catalyst, acid, or base, and produce a number of α-oxo-selenoamides in good to excellent yields. nih.govacs.org
Table 2: Direct α-Selenoamidation of Aryl Methyl Ketones with Various Amines
| Entry | Aryl Methyl Ketone | Amine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Acetophenone | Diethylamine | N,N-diethyl-2-oxo-2-phenylethaneselenoamide | 30 |
| 2 | Acetophenone | Morpholine | 4-(2-oxo-2-phenylethaneselenoyl)morpholine | 85 |
| 3 | 4-Methylacetophenone | Piperidine | 1-(2-oxo-2-(p-tolyl)ethaneselenoyl)piperidine | 90 |
| 4 | 4-Bromoacetophenone | Pyrrolidine | 1-(2-(4-bromophenyl)-2-oxoethaneselenoyl)pyrrolidine | 88 |
| 5 | 2-Acetylnaphthalene | Diethylamine | N,N-diethyl-2-(naphthalen-2-yl)-2-oxoethaneselenoamide | 82 |
Note: Data extracted from studies on the synthesis of α-oxo-selenoamides. Entry 1 reflects initial trials, while others show yields under optimized conditions. acs.org
Applications in Total Synthesis of Complex Molecules
This compound is a valuable reagent in the total synthesis of complex molecules, particularly natural products. Its reliability in performing specific oxidative transformations makes it a strategic choice in multi-step synthetic sequences.
Synthesis of Natural Products via this compound Mediated Oxidation
The Riley oxidation, which utilizes this compound to introduce a hydroxyl group into the allylic position of an alkene, is a reliable and predictable method frequently employed in natural product synthesis. nih.govadichemistry.com This reaction has been crucial in the syntheses of various complex molecules.
Examples include:
Steroids: SeO₂ is used for the allylic hydroxylation to create 6-β-hydroxy derivatives of progesterone (B1679170) and testosterone. nih.gov
Isomint Lactone: The diastereoselective total synthesis of this bioactive natural product was achieved using a regio- and stereoselective SeO₂ allylic oxidation protocol. nih.gov
Caerulomycin E: A critical step in the synthesis of this antibiotic was the oxidation of a methyl group to a formyl group in 4-methoxy-6-methyl-2,2′-bipyridine, a transformation mediated by this compound. nih.gov
Vinblastine and Resiniferatoxin: The total syntheses of these complex natural products also feature steps involving this compound oxidation. chem-station.com
Strategic Use in Multi-step Synthetic Sequences
The strategic incorporation of this compound-mediated reactions is pivotal in designing efficient pathways for complex molecule synthesis. The specific reactivity of SeO₂ allows for transformations that are otherwise difficult to achieve. chem-station.com
Regio- and Stereoselectivity: In the synthesis of trisubstituted olefins, SeO₂-mediated allylic oxidation produces (E)-allylic alcohols with high selectivity. nih.gov This control over stereochemistry is essential when constructing molecules with multiple chiral centers.
Oxidation of Active Methylene Groups: SeO₂ is used to oxidize α-methylene groups adjacent to a carbonyl, yielding a 1,2-dicarbonyl compound. adichemistry.com This transformation is a key step in building specific functional group arrays within a larger molecular framework.
Controlled Functional Group Conversion: The ability of SeO₂ to oxidize a methyl group to a formyl group, as seen in the caerulomycin E synthesis, demonstrates its utility in precisely modifying functional groups at strategic points in a synthesis. nih.gov This selective oxidation avoids overoxidation to a carboxylic acid, which can be a challenge with other reagents. nih.gov The strategic placement of such a reaction within a multi-step sequence allows for the late-stage introduction of a reactive aldehyde group, which can then be used for further molecular elaboration.
Environmental and Biological Research on Selenium Dioxide
Environmental Fate and Transport of Selenium Dioxide
The environmental journey of this compound is complex, involving atmospheric transport, chemical transformations, and interactions with biological systems.
Selenium enters the atmosphere from both natural and anthropogenic sources. Natural emissions originate from volcanic activity, sea salt aerosols, and biogenic volatilization from marine and terrestrial environments. researchgate.netcopernicus.org Anthropogenic sources are primarily industrial, including coal and oil combustion, metal smelting, and biomass burning. copernicus.org
In the atmosphere, selenium exists in various chemical forms. Volcanic degassing and industrial activities tend to release inorganic selenium compounds such as elemental selenium (Se⁰), this compound (SeO₂), and hydrogen selenide (H₂Se). researchgate.netcopernicus.org In contrast, biological processes in marine and terrestrial ecosystems emit volatile organic selenium compounds, predominantly dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). researchgate.net
Once in the atmosphere, volatile selenium species undergo oxidation, leading to the formation of less volatile compounds like elemental selenium and this compound. copernicus.org These oxidized forms, along with oxidized organic species such as dimethyl selenoxide (DMSeO) and methylseleninic acid (CH₃SeO₂H), tend to partition to the particulate phase due to their low volatility. copernicus.org It is estimated that 75% to 95% of atmospheric selenium is found in particulates. copernicus.org The primary removal mechanism for atmospheric selenium is through wet and dry deposition, with wet deposition (rain and snow) accounting for approximately 80% of the total global deposition. researchgate.netcopernicus.org
| Selenium Species | Formula | Primary Sources |
|---|---|---|
| This compound | SeO₂ | Volcanic degassing, anthropogenic combustion |
| Elemental Selenium | Se⁰ | Volcanic degassing, anthropogenic combustion |
| Hydrogen Selenide | H₂Se | Volcanic degassing |
| Dimethyl Selenide | (CH₃)₂Se | Marine and terrestrial biosphere |
| Dimethyl Diselenide | (CH₃)₂S₂ | Marine and terrestrial biosphere |
Coal combustion is a major anthropogenic source of selenium to the atmosphere. researchgate.net During combustion, selenium in coal is volatilized and released into the flue gas. nih.gov As the flue gas cools and passes through pollution control devices, such as flue gas desulfurization (FGD) scrubbers, a significant portion of the selenium is captured. nih.gov
In FGD systems, which are designed to remove sulfur dioxide, selenium vapor partitions from the gas phase into the aqueous slurry and solid residues. nih.govfrontiersin.org Research on flue desulfurization residues indicates that the captured selenium primarily exists in the reduced state as selenite (B80905) (Se(IV)). nih.gov This partitioning into FGD wastewater and residues is a significant pathway for selenium entering aquatic and terrestrial environments from industrial sources. nih.govfrontiersin.org
This compound is an acidic oxide that readily dissolves in water to form selenous acid (H₂SeO₃). researchgate.netchemicalbook.comblogspot.com This transformation is a key step in the environmental fate of atmospheric this compound. When SeO₂ in the atmosphere comes into contact with water vapor or is deposited into aqueous environments, it is converted to selenous acid. nih.gov Selenous acid is a weak, diprotic acid and its speciation in water is pH-dependent, existing as H₂SeO₃, HSeO₃⁻, and SeO₃²⁻. patsnap.com
The chemical equation for the formation of selenous acid from this compound is:
SeO₂(s) + H₂O(l) → H₂SeO₃(aq) researchgate.net
This conversion to a water-soluble acid increases the mobility and bioavailability of selenium in the environment.
Biomethylation is a significant process in the environmental cycling of selenium, converting inorganic selenium compounds into volatile organic forms. wiley.comwur.nlplos.org This process is carried out by a wide range of microorganisms, including bacteria, fungi, and microalgae, found in soils, sediments, and water. wiley.comnih.gov These microbes can methylate various selenium compounds, including selenite and selenate (B1209512), which are formed from the dissolution of this compound in water. nih.gov
The primary volatile product of selenium biomethylation is dimethyl selenide ((CH₃)₂Se), with smaller amounts of dimethyl diselenide ((CH₃)₂S₂) also being produced. nih.govproquest.comresearchgate.net The production of these volatile compounds serves as a natural mechanism for dissipating selenium from contaminated environments, such as agricultural evaporation ponds. wiley.com The rate of biomethylation is influenced by several environmental factors, including temperature, pH, and the availability of organic carbon sources which can act as methyl donors. wiley.comnih.gov For instance, proteins have been shown to stimulate selenium volatilization more than carbohydrates. wiley.com
The volatilization of dimethyl selenide from water bodies into the atmosphere contributes to the atmospheric selenium budget and represents an important pathway for the redistribution of selenium in the environment. researchgate.net
| Factor | Influence on Volatilization Rate |
|---|---|
| Temperature | Rate generally increases with temperature to an optimum |
| pH | Optimum pH for methylation by specific organisms (e.g., 6.5 for Alternaria alternata) |
| Organic Carbon Source | Proteins can significantly stimulate volatilization |
| Selenium Substrate | Selenate and selenite are readily methylated |
Biological Interactions and Metabolic Pathways of Selenium Compounds (including those derived from SeO2)
Once in biological systems, selenium compounds derived from this compound, such as selenite, undergo a series of metabolic transformations. These pathways are crucial for both the assimilation of selenium as an essential micronutrient and its detoxification.
The metabolic fate of selenite (formed from this compound in aqueous environments) in organisms involves a series of reduction steps. A key intermediate in these pathways is selenide (Se²⁻). nih.govresearchgate.net Both assimilatory and dissimilatory metabolic pathways can lead to the formation of selenide.
In assimilatory reduction, which occurs in many organisms including bacteria and humans, selenite is taken into the cells and reduced to selenide. nih.gov This process is a prerequisite for the synthesis of selenocysteine, an essential amino acid that is incorporated into selenoproteins. researchgate.netnih.gov The reduction of selenite to selenide in this pathway often involves reaction with thiols, such as glutathione (GSH). researchgate.net The initial reaction forms selenodiglutathione (GS-Se-SG), which is then further reduced by enzymes like glutathione reductase to glutathioselenol (GS-SeH). researchgate.net Glutathioselenol can then be enzymatically or non-enzymatically converted to hydrogen selenide (H₂Se), a form of selenide. researchgate.net
Dissimilatory reduction of selenium oxyanions is a process used by certain anaerobic bacteria for respiration, where they use selenite or selenate as terminal electron acceptors. nih.gov This process also involves the reduction of selenite, often to elemental selenium (Se⁰) which can be further reduced to selenide by some microorganisms. nih.govresearchgate.net For example, Bacillus selenitireducens is capable of reducing selenite through elemental selenium to selenide. nih.gov
The formation of selenide (H₂Se) is a central hub in selenium metabolism, as it is the precursor for the synthesis of selenophosphate, which is then used to create selenocysteine-containing proteins. researchgate.netresearchgate.net Excess hydrogen selenide can be methylated for detoxification and excretion. researchgate.net
Role of Selenide in Selenoprotein Synthesis
Selenium is an essential trace element primarily because of its incorporation into proteins as the 21st proteinogenic amino acid, selenocysteine (Sec). jst.go.jpnih.gov The synthesis of these vital proteins, known as selenoproteins, is a complex process that relies on a specific biochemical pathway where selenide (H₂Se) serves as a key intermediate. nih.gov
The metabolic pathway begins with the reduction of various dietary selenium compounds, including those derived from this compound, to the common intermediate, hydrogen selenide. nih.gov This selenide is the activated form of selenium used for the synthesis of selenocysteine. The process occurs on a specific transfer RNA, tRNA[Ser]Sec, which is initially charged with serine. Through a series of enzymatic reactions, the serine is converted to a phosphoserine intermediate and then to selenocysteine, with selenophosphate (synthesized from selenide and ATP) acting as the selenium donor. mdpi.com
This entire mechanism requires a sophisticated cellular machinery to correctly interpret the UGA codon, which normally signals for translation termination, as a codon for selenocysteine insertion. nih.govresearchgate.net This recoding is directed by a specific RNA structure in the messenger RNA called the selenocysteine insertion sequence (SECIS) element and requires several protein factors, including a specialized elongation factor (EFSec) and the SECIS binding protein 2 (SBP2). nih.govresearchgate.net Many selenoproteins, such as glutathione peroxidases and thioredoxin reductases, have well-characterized antioxidant functions, playing critical roles in maintaining cellular redox homeostasis. nih.govnih.gov
Interactions with Metal Ions and Complex Formation
Selenium compounds, including this compound and its derivative selenite (SeO₃²⁻), exhibit significant interactions with various metal ions, leading to the formation of coordination complexes. This interaction is crucial in understanding both the biological role and the toxicology of selenium and various metals.
Research has demonstrated that selenite anions form complexes of varying strength and solubility with metal cations such as zinc (Zn²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). nih.gov In contrast, selenate (SeO₄²⁻) shows little to no complex formation with these particular metal ions under similar experimental conditions. nih.gov The ability of this compound and sodium selenite to coordinate with DNA-bound metal ions like iron (Fe²⁺), chromium (Cr³⁺), and copper (Cu²⁺) has been shown to decrease metal-mediated oxidative damage to DNA. researchgate.net The protective effect is more substantial when the selenium compounds are pre-incubated with the metal ions before exposure to DNA, suggesting that the formation of a selenium-metal complex is responsible for mitigating the damage. researchgate.net
Broader in vitro and in vivo studies have confirmed that the biological behavior of selenium is influenced by a wide array of metal ions. Co-administration of selenium with metals such as silver (Ag⁺), copper (Cu²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), lead (Pb²⁺), and zinc (Zn²⁺) significantly alters the body's distribution of selenium. nih.gov These interactions are important for considering selenium's role as both an essential element and a modifying factor for the toxicity of various metal compounds. nih.gov
Pro- and Antioxidant Behaviors of Selenium Compounds
Selenium compounds exhibit a dualistic nature, capable of acting as both antioxidants and pro-oxidants, a behavior often referred to as the "selenium paradox". spandidos-publications.comresearchgate.net This bimodal action is strictly dependent on the chemical form and concentration of the selenium compound. spandidos-publications.commdpi.com
Antioxidant Behavior At physiological or nutritional concentrations, selenium's primary beneficial role is as an antioxidant. mdpi.com This function is executed through its incorporation into selenoproteins, such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR). nih.govresearchgate.net These enzymes are central to the cell's antioxidant defense system, protecting against oxidative damage by neutralizing reactive oxygen species (ROS) and maintaining cellular redox balance. spandidos-publications.commdpi.com By acting as a cofactor for these enzymes, selenium helps prevent the accumulation of free radicals, thereby reducing cellular damage. mdpi.com
Pro-oxidant Behavior In contrast, at supranutritional or high concentrations, selenium compounds can act as pro-oxidants. mdpi.com In this role, they can generate ROS, such as superoxide, by reacting with cellular thiols like glutathione (GSH). mdpi.comnih.gov This process can lead to the oxidation and cross-linking of essential protein thiol groups, depletion of cellular reducing equivalents (e.g., GSH and NADPH), and ultimately, massive oxidative stress. spandidos-publications.commdpi.com This pro-oxidant activity is the basis for the cytotoxicity of high-dose selenium and is being explored for its potential in cancer chemotherapy, as cancer cells often have a lower tolerance for increased oxidative stress compared to normal cells. mdpi.commdpi.com
The transition from antioxidant to pro-oxidant activity is a key factor in selenium's biological effects, where low doses are protective and high doses can be toxic. spandidos-publications.comresearchgate.net
Selenium Nanoparticles (SeNPs) Derived from this compound and their Biological Research
Selenium nanoparticles (SeNPs) have emerged as a significant area of research in nanotechnology due to their unique properties, including high bioavailability and lower toxicity compared to inorganic selenium forms like selenite and selenate. researchgate.net Derived from precursors such as this compound or sodium selenite, SeNPs combine the essentiality of selenium with the advantages of nanomaterials, opening up a wide range of biological and biomedical applications. confederationcollege.cananografi.com
The synthesis of SeNPs from this compound or its derivatives involves the reduction of selenium ions (Se⁴⁺) to elemental selenium (Se⁰), which then nucleates to form nanoparticles. mdpi.com Various methods are employed, which can be broadly categorized as chemical, physical, and biological.
Chemical Methods: The most common approach is chemical reduction, where a reducing agent is added to a solution of a selenium precursor. mdpi.com For instance, selenious acid (formed when this compound dissolves in water) is often reduced by ascorbic acid. nanografi.com Stabilizing agents or polysaccharides like chitosan are frequently used to control the size and prevent aggregation of the nanoparticles. nanografi.com
Physical Methods: These techniques include methods like laser ablation and vapor deposition. In laser ablation, a high-purity selenium target is ablated with a laser in a liquid medium to produce a colloidal solution of SeNPs. mdpi.com
Biological or "Green" Synthesis: This eco-friendly approach utilizes biological entities such as bacteria, fungi, or plant extracts as both reducing and capping agents. mdpi.comnih.gov The biomolecules present in these organisms mediate the reduction of selenite ions and stabilize the resulting nanoparticles. nih.gov
Characterization Once synthesized, SeNPs are characterized using a variety of techniques to determine their physical and chemical properties.
| Characterization Technique | Information Provided |
| Transmission Electron Microscopy (TEM) | Determines the size, shape (morphology), and size distribution of the nanoparticles. nih.gov |
| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology and topography of the SeNPs. nih.gov |
| UV-Visible Spectroscopy (UV-Vis) | Confirms the formation of SeNPs by detecting their characteristic surface plasmon resonance peak. researchgate.net |
| X-ray Diffraction (XRD) | Analyzes the crystalline structure and phase purity of the synthesized nanoparticles. nih.gov |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of SeNPs in a colloidal suspension. researchgate.net |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups on the surface of the nanoparticles, often from capping agents used during synthesis. nih.gov |
These methods ensure the production of well-defined nanoparticles for specific biological research applications.
Selenium nanoparticles are of particular interest in medicine because they exhibit enhanced biological activity and are considered biocompatible and less toxic than their inorganic counterparts. Their high surface area-to-volume ratio allows for greater interaction with biological systems.
Anticancer Activity: SeNPs have demonstrated significant potential in cancer chemotherapy. nanografi.com They can inhibit the growth of various cancer cells, including human breast cancer, colon adenocarcinoma, and liver cancer cells. nih.gov The anticancer mechanisms are often attributed to their ability to induce oxidative stress and apoptosis specifically in cancer cells. mdpi.com
Antimicrobial and Antiviral Properties: SeNPs have shown broad-spectrum antimicrobial activity against various pathogens, including antibiotic-resistant strains like MRSA. Their mechanism of action can involve disrupting the bacterial cell membrane, depleting intracellular ATP, and generating ROS. Additionally, SeNPs have demonstrated antiviral potential, for instance, by inhibiting the replication of the influenza virus and hepatitis B virus. nih.gov
Antioxidant and Anti-inflammatory Roles: In nano form, selenium retains its potent antioxidant properties. SeNPs are effective scavengers of free radicals and can modulate inflammatory pathways, making them candidates for treating diseases mediated by oxidative stress and inflammation. confederationcollege.caresearchgate.net
Drug Delivery: The unique properties of SeNPs make them a suitable platform for targeted drug delivery. confederationcollege.ca They can be functionalized with ligands or loaded with therapeutic agents to deliver drugs specifically to disease sites, potentially increasing efficacy and reducing side effects. nih.gov
Nutritional Supplements: As a nutritional supplement, SeNPs offer the advantage of increased bioavailability and controlled release of selenium compared to traditional forms. nih.gov This can be particularly beneficial for individuals with selenium deficiency. nih.gov
While SeNPs have numerous beneficial applications, it is crucial to understand their potential environmental impact and toxicity. The ecotoxicological effects of SeNPs are an area of active research, as their increasing use may lead to their release into the environment.
In vivo studies on laboratory animals have shown that selenium nanoparticles can have adverse effects, particularly at higher doses. nih.gov These effects can include reductions in body mass, signs of hepatotoxicity (such as increased liver enzyme activity), and disruptions in fatty acid, protein, and carbohydrate metabolism. nih.gov However, it is widely reported that SeNPs are less toxic than equivalent doses of inorganic selenium (e.g., sodium selenite). researchgate.net Studies in mice have shown that selenite treatment resulted in more pronounced liver and kidney function abnormalities compared to nano-selenium. researchgate.net
The toxicity of SeNPs can be influenced by factors such as size, surface coating, and the biological organism being tested. For example, smaller nanoparticles may pass more easily across biological membranes, potentially leading to different toxicological profiles. nih.gov The relationship between the dose of SeNPs and their adverse effects can be complex and is not always linear. nih.gov Further research is necessary to fully establish the long-term ecotoxicological effects and to determine safe exposure levels for both humans and various environmental species. nih.gov
Research on this compound in Environmental Remediation
Selenium-based compounds have garnered significant attention for their potential applications in environmental remediation. The unique properties of selenium, particularly in its nanoparticle form, make it a promising candidate for addressing pollution from various industrial effluents. The textile industry, a major contributor to water pollution, releases harmful organic dyes into water bodies. rsc.orgresearchgate.net These dyes are often toxic and non-biodegradable, posing a threat to aquatic ecosystems and human health. mdpi.com Traditional methods for dye removal have limitations, which has led researchers to explore alternative techniques like catalytic degradation using nanomaterials. rsc.orgresearchgate.net Selenium nanoparticles (SeNPs) have emerged as an effective and eco-friendly option for this purpose, demonstrating significant catalytic activity in the degradation of these organic pollutants. researchgate.netmdpi.com
Selenium nanoparticles (SeNPs) are recognized as a promising catalyst for the degradation of hazardous organic dyes found in industrial wastewater. rsc.orgresearchgate.net Their excellent photovoltaic and optoelectronic properties, combined with high photoconductivity, make them suitable for photocatalytic decomposition of these pollutants. mdpi.com Research has demonstrated the effectiveness of SeNPs, often synthesized through green methods using plant extracts, in degrading a variety of dyes. rsc.orgresearchgate.net
Studies have shown high degradation efficiencies for several common industrial dyes. For instance, SeNPs synthesized using Hibiscus esculentus L. extract were able to degrade 98.3% of Methylene (B1212753) Blue within 21 minutes. eurjchem.com Similarly, SeNPs produced with Tectona grandis leaf extract achieved a 96% degradation of Rhodamine B. researchgate.net The catalytic activity of these nanoparticles is often enhanced under UV light or in the presence of an oxidizing agent like hydrogen peroxide. mdpi.comrsc.org For example, the degradation of Methylene Blue was nearly complete in 3 hours in the presence of H₂O₂. rsc.org
The effectiveness of SeNPs in dye degradation can be influenced by various factors, including the size and shape of the nanoparticles and the type of dye. Research indicates a higher degradation efficiency for cationic dyes compared to anionic dyes. gnest.org The stability of these nanoparticles is also a key advantage, with studies showing they can be reused for multiple cycles with only a marginal loss in degradation efficiency, highlighting their potential as a stable and efficient nanocatalyst for environmental remediation. researchgate.net
The table below summarizes the findings from various studies on the catalytic degradation of organic dyes using selenium-based nanomaterials.
| Dye Degraded | Selenium Nanoparticle Synthesis Method | Degradation Efficiency | Time | Additional Conditions |
| Methylene Blue | Green synthesis using Hibiscus esculentus L. extract | 98.3% | 21 minutes | In the presence of NaBH₄ |
| Rhodamine B | Green synthesis using Tectona grandis leaf extract | 96% | 90 minutes | --- |
| Rhodamine B | SnO₂–Se heterostructure via hydrothermal approach | 36% | 120 minutes | Under 450 nm illumination |
| Methylene Blue | Green synthesis | >99% | 3 hours | In the presence of H₂O₂ |
| Rhodamine B | Biogenic synthesis | Not specified | 300 minutes | In the presence of H₂O₂ |
| Crystal Violet | Green synthesis using Tectona grandis leaf extract | 91.16% | 90 minutes | --- |
| Alizarin Red | Green synthesis using Tectona grandis leaf extract | 86.87% | 90 minutes | --- |
| Reactive Black | Green synthesis using Tectona grandis leaf extract | 84.7% | 90 minutes | --- |
Advanced Materials and Engineering Applications Involving Selenium Dioxide
Role of Selenium Dioxide in Advanced Materials Synthesis
This compound plays a multifaceted role in the synthesis of advanced materials, leveraging its chemical reactivity and the unique properties of selenium.
Semiconductor and Electronic Materials: this compound is utilized in the fabrication of selenium-based thin films, which are essential components in photoconductors and photodetectors chemiis.com. These materials are critical for various electronic devices that rely on light-sensitive properties.
Optical Materials: In the glass industry, this compound is employed as a colorant. In small quantities, it counteracts the green tint caused by iron impurities, producing colorless glass. When used in larger amounts, it imparts a distinct deep red or ruby hue to glass products chemicalbook.commarutichemicalsco.comontosight.aisamaterials.comtradium.com. This property makes it valuable for specialized optical applications, including lenses and filters, as well as decorative glass chemiis.com.
Nanomaterials: this compound is a precursor in the synthesis of selenium nanoparticles (SeNPs). These nanoparticles exhibit unique properties that make them suitable for applications in fields such as medicine nanografi.com. The synthesis often involves reducing selenium compounds, with SeO₂ acting as a key reagent or precursor rsc.org.
Ceramics and Pigments: The compound finds application in the ceramic industry, serving as a pigment and a flux in the production of ceramic materials ontosight.ai.
Engineering Processes Involving this compound
The industrial handling and processing of this compound involve specific engineering considerations, particularly in its production and in processes where its volatility is managed.
Calcination of this compound in Rotary Kilns
The production of this compound, often as an intermediate in the recovery of elemental selenium from industrial byproducts like copper anode slimes, frequently involves high-temperature processes where rotary kilns are employed google.com. In these processes, selenium-bearing materials are subjected to oxidation and volatilization.
Selenium Recovery: During the refining of copper, selenium compounds accumulate in anode slimes. Industrial processes aim to recover selenium by oxidizing it to this compound, which is then volatilized and collected google.comtaylorandfrancis.comcdc.gov.
Process Conditions: Sulfuric acid roasting of copper slimes, for instance, occurs at temperatures between 500–600 °C, where this compound volatilizes readily cdc.gov. When using agglomerated charges in rotary kilns for selenium recovery, temperatures typically range from 1100 to 1500 °F (approximately 593 to 816 °C) with sufficient airflow to facilitate the volatilization of this compound google.com.
High-Purity Production: A method for producing high-purity this compound involves sintering crude selenium at 350–400 °C to form selenium blocks, followed by heating these blocks in a sealed container with oxygen to generate SeO₂. Continuous heating then causes sublimation, allowing for the collection of purified this compound google.com. Rotary kilns are well-suited for such high-temperature gas-solid reactions, enabling efficient material handling and product recovery.
Particle Movement Analysis in Industrial Processes
Understanding and optimizing particle movement within industrial equipment, such as rotary kilns, is crucial for efficient processing, especially when dealing with volatile compounds like this compound.
Process Optimization: For processes involving the calcination or volatilization of this compound in rotary kilns, particle movement analysis is vital. Simulations, such as those using the Discrete Element Method (EDEM), are employed to study particle behavior, including slumping and rolling, within the kiln researchgate.net.
Factors Influencing Movement: The angle of the kiln, its rotation speed, and the physical properties of the particles (size, shape, density) all influence how the material flows and interacts within the kiln. This analysis helps in designing more efficient kilns, optimizing operating parameters to ensure uniform heating, effective volatilization, and efficient collection of this compound, thereby maximizing yield and purity researchgate.net.
Development of Selenium-based Catalysts in Industrial Processes
Selenium and its compounds, particularly this compound, are recognized for their catalytic activity across a broad spectrum of industrial organic reactions.
This compound as a Catalyst: this compound is extensively used as an oxidant and catalyst in organic synthesis. It facilitates reactions such as the oxidation of aldehydes and ketones to carboxylic acids, allylic oxidations, and the synthesis of various organic intermediates chemiis.comnih.govnordmann.globalthieme-connect.comgoogle.comchemicalbook.com. It also plays a role in polymerizations, for example, catalyzing the production of conductive polymers like n-doped poly(benzodifurandione) (n-PBDF) ontosight.airesearchgate.net. Furthermore, this compound can activate carbon monoxide (CO) for synthesizing carbonyl compounds and acts as a phase transfer catalyst alfachemic.com.
Inorganic Selenium Catalysts: Beyond this compound, elemental selenium itself can function as a catalyst in certain industrial processes, such as the preparation of elemental sulfur from sulfite (B76179) reactions, offering stability and recyclability alfachemic.com.
Organic Selenium Catalysts: Organic selenium compounds are gaining prominence as catalysts due to their environmentally friendly nature, low dosage requirements, and reusability. They demonstrate excellent performance in oxidation, halogenation, and cyclization reactions alfachemic.commdpi.com.
Supported Selenium Catalysts: For industrial applications, heterogeneous catalysis is often preferred due to ease of recovery and reuse. Metal and non-metal oxide-supported selenium catalysts, such as those on silica, alumina, or iron oxides, are particularly promising. These catalysts offer durability and cost-effectiveness, making them suitable for large-scale industrial use rsc.orgrsc.orgresearchgate.net. They often utilize green oxidants like hydrogen peroxide (H₂O₂) or oxygen (O₂) under mild reaction conditions rsc.org.
Table 1: Key Properties of this compound Relevant to Industrial Applications
| Property | Value | Source |
| Chemical Formula | SeO₂ | chemiis.com |
| Molecular Weight | 110.96 g/mol | chemiis.comchemicalbook.com |
| Appearance | White or colorless crystalline solid/powder; yellowish-red solid | chemiis.comontosight.ai |
| Odor | Pungent, acidic; pungent; nauseating | chemiis.comnordmann.global |
| Melting Point | Sublimes at ~200°C; 217°C (sublimes); ~340°C | chemiis.comchemicalbook.com |
| Boiling Point | 315°C (sublimes); 350°C | chemicalbook.comontosight.ai |
| Density | 4.29 g/cm³; 3.954 g/cm³ | chemiis.comontosight.ai |
| Solubility | Soluble in water, alcohol, acetone | chemiis.comchemicalbook.com |
| Reactivity | Strong oxidizing agent | chemiis.comontosight.ai |
Table 2: Typical Industrial Process Temperatures for Selenium/Selenium Dioxide Handling
| Process Description | Temperature Range | Notes | Source |
| Sintering/Melting Crude Selenium (for SeO₂ production) | 350–400 °C | Preparation of selenium blocks for oxidation. | google.com |
| Sulfuric Acid Roasting (Copper Slimes for Se recovery) | 500–600 °C | Volatilization of this compound. | cdc.gov |
| Soda Ash Roasting (Copper Slimes for Se recovery) | 530–650 °C | Oxidation and solubilization of selenium. | cdc.gov |
| Rotary Kiln Volatilization (Agglomerated Selenium-bearing materials) | 1100–1500 °F (approx. 593–816 °C) | Preferred range: 1200–1400 °F (approx. 649–760 °C). Requires sufficient airflow for SeO₂ collection. | google.com |
| Sublimation of this compound (after oxidation of selenium blocks) | Continuous heating (temperature not explicitly stated) | Used for purification of SeO₂. | google.com |
Table 3: Examples of Selenium-Based Catalysts and Their Industrial Applications
| Catalyst Type | Key Applications/Reactions | Notable Features/Advantages |
| This compound (SeO₂) | Oxidation of aldehydes, ketones, alcohols; Allylic oxidation; Polymerization; CO activation | Selective oxidation, mild conditions, role in producing conductive polymers, eco-friendly oxidants (e.g., H₂O₂) used. |
| Elemental Selenium (Se⁰) | Sulfite reaction (sulfur production) | Stable structure, recyclable. |
| Organic Selenium Catalysts | Oxidation, halogenation, cyclization reactions | Eco-friendly, low dosage, reusable, high performance. |
| Supported Selenium Catalysts | Various oxidation reactions (e.g., aldehydes to carboxylic acids) | Heterogeneous, industrially practical, easy recovery/reuse, low cost supports (e.g., oxides). |
Future Research Directions and Emerging Trends
Innovations in Selenium Dioxide Catalysis
This compound continues to be a versatile catalyst in organic synthesis, with current research focusing on enhancing its efficiency, selectivity, and applicability in novel reactions. Key areas of innovation include its role in polymerization, as a component in fuel additives, and as a precursor in the synthesis of advanced nanocrystals.
A significant breakthrough is the use of this compound as a catalyst in the polymerization of conducting polymers. For instance, a scalable and cost-effective method has been developed for the polymerization of n-doped poly(benzodifurandione) (n-PBDF) and its derivatives using a catalytic amount of SeO₂. researchgate.netresearchgate.net This method achieves high monomer conversions (>99%) and produces polymers with consistently narrow hydrodynamic diameter distributions and high conductivities. researchgate.netresearchgate.net The mechanism is distinct from previously understood radical pathways, involving a sequence of Riley oxidation and aldol polycondensation processes. researchgate.netresearchgate.net
Impact of SeO₂ Nano-additives on Diesel Fuel Properties
| Property | Change with SeO₂ Nano-additive | Effect |
|---|---|---|
| Calorific Value | Increased to 43,772 J/g | Higher heat content |
| Fire Point | Decreased to 39 °C | Increased volatility |
| Flash Point | Decreased to 47 °C | Increased volatility |
Furthermore, this compound serves as a crucial and cost-effective selenium precursor for the synthesis of various high-quality metal-selenide nanocrystals. chemicalbook.comnih.gov It has been successfully used in the large-scale synthesis of Zinc Selenide (ZnSe) and Antimony Triselenide (Sb₂Se₃) nanocrystals. chemicalbook.comresearchgate.net These methods are often more straightforward and can be conducted in the air, making them suitable for industrial-scale production at a lower cost. researchgate.net
Advancements in Environmental Monitoring and Remediation Technologies
While the direct application of this compound in environmental monitoring is not yet widespread, its role in remediation technologies is an emerging area of interest, particularly in the treatment of industrial emissions.
A key application is the removal of this compound itself from flue gas, a significant concern due to its environmental and health impacts. chemicalbook.com Research has focused on the simultaneous removal of sulfur dioxide (SO₂) and trace amounts of this compound from coal combustion emissions using calcium oxide (CaO) adsorption at medium temperatures. chemicalbook.com Studies have shown that while the sulfate product layer can introduce mass transfer resistance, the loss of CaO adsorption ability becomes negligible at trace gas concentrations, demonstrating its effectiveness for this purpose. chemicalbook.com This highlights a promising avenue for controlling selenium pollution from industrial sources.
Novel Biomedical and Nanomaterial Applications
The development of this compound nanoparticles (SeO₂-NPs) and the use of this compound as a precursor for selenium nanoparticles (SeNPs) have opened up significant possibilities in the biomedical field. These nanomaterials exhibit promising antimicrobial, anticancer, and antioxidant properties.
Antimicrobial and Antifungal Activity: SeO₂-NPs have demonstrated potent inhibitory activity against various bacterial and fungal strains. kashanu.ac.irresearchgate.net "Green synthesis" methods, which are environmentally friendly and cost-effective, are often employed to produce these nanoparticles using plant extracts. kashanu.ac.irnih.govrjptonline.orgencyclopedia.pubnih.gov For example, SeO₂-NPs synthesized using Cinnamomum verum bark extracts showed significant inhibition zones against Staphylococcus epidermidis and Staphylococcus aureus. kashanu.ac.ir Studies have also shown that the antifungal activity of these nanoparticles can be more potent than their antibacterial effects. kashanu.ac.ir The antimicrobial mechanism of SeNPs involves disrupting the cell membrane, generating reactive oxygen species (ROS), and interfering with intracellular processes. juniperpublishers.com
Antimicrobial Activity of Biosynthesized SeO₂-NPs
| Microorganism | Type | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus epidermidis | Bacterium | 23 |
| Staphylococcus aureus | Bacterium | 21 |
| Antifungal Isolates | Fungus | 18 |
Data from a study on SeO₂-NPs synthesized using Cinnamomum verum bark extracts. kashanu.ac.ir
Anticancer and Therapeutic Potential: Selenium nanoparticles, often synthesized from precursors like this compound, are being extensively investigated for their anticancer properties. nanografi.comnih.gov They exhibit selective toxicity, meaning they can damage cancer cells while having minimal effect on healthy tissues. nanografi.comnih.gov The anticancer mechanism is often attributed to the induction of apoptosis (programmed cell death) in cancer cells through the generation of ROS. nih.gov SeNPs are also being explored as carriers for targeted drug delivery systems in cancer therapy, which could help reduce the toxicity associated with conventional chemotherapy. nih.govnih.govresearchgate.net Combination therapies, where SeNPs are used alongside radiotherapy, have shown synergistic effects in inhibiting the proliferation, migration, and invasion of lung cancer cells. frontiersin.org
Deeper Mechanistic Understanding through Advanced Computational and Spectroscopic Techniques
To unlock the full potential of this compound, researchers are increasingly employing advanced computational and spectroscopic methods to gain a deeper understanding of its reaction mechanisms and the properties of its derived nanomaterials.
Computational Studies: Density Functional Theory (DFT) calculations have become a valuable tool for elucidating the complex reaction pathways involving this compound. For instance, DFT studies have been used to understand the relative polymerization tendency of different arylamines in the presence of SeO₂. beilstein-journals.org These calculations have helped to explain why some reactions lead to oxidative polymerization while others favor electrophilic selenation. beilstein-journals.org Computational studies have also been instrumental in exploring the mechanism of the Riley oxidation, with calculations supporting a concerted ene reaction as the major pathway. acs.orgnih.gov
Advanced Spectroscopic Techniques: A variety of spectroscopic techniques are essential for characterizing this compound and its nanoparticle forms.
X-ray Diffraction (XRD) is used to determine the crystal structure and average particle size of SeO₂-NPs and SeNPs, confirming their crystalline or amorphous nature. kashanu.ac.irmdpi.comnih.govbiomedpharmajournal.orgresearchgate.net
Transmission Electron Microscopy (TEM) provides direct visual evidence of the size, shape, and morphology of the nanoparticles. kashanu.ac.irmdpi.comnih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) helps to identify the functional groups present on the surface of biosynthesized nanoparticles, often revealing the role of biomolecules from plant extracts as capping and stabilizing agents. kashanu.ac.irmdpi.com
Raman Spectroscopy offers molecular-level information on the structure and composition. Matrix isolation laser Raman spectroscopy, for example, has been used to study the structures of this compound monomer and dimer. rsc.org
These advanced techniques provide a comprehensive picture of the material's properties and are crucial for understanding how synthesis parameters influence the characteristics and, consequently, the catalytic or biomedical activity of this compound-based materials.
Q & A
Q. What are the standard methods for synthesizing selenium dioxide (SeO₂) in laboratory settings, and how can purity be validated?
this compound is typically synthesized by oxidizing elemental selenium with concentrated nitric acid or oxygen at elevated temperatures (300–350°C). Post-synthesis purification often involves sublimation under vacuum to remove impurities like selenium trioxide (SeO₃) or unreacted selenium. Purity validation requires X-ray diffraction (XRD) for crystallinity analysis, inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification, and Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of nitrate residues. For reproducible results, ensure reaction conditions (temperature, stoichiometry) are tightly controlled .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Raman spectroscopy is ideal for identifying Se-O vibrational modes (peaks at ~800–900 cm⁻¹), while X-ray photoelectron spectroscopy (XPS) confirms the oxidation state of selenium (Se⁴+ binding energy ~59–60 eV). UV-Vis spectroscopy can detect electronic transitions in solutions, useful for studying its redox behavior. Cross-validate results with thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. How does this compound interact with common reducing agents, and what factors influence reaction outcomes?
SeO₂ reacts with hydrazine to produce nitrogen gas and amorphous selenium, while hydroxylamine hydrochloride yields nitrogen and red-brown selenium. Reaction efficiency depends on pH, temperature, and molar ratios. For example, in acidic conditions, SeO₂ is reduced to selenous acid (H₂SeO₃). Methodological consistency in solvent selection (e.g., aqueous vs. alcoholic media) is critical to avoid side reactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bandgap values for this compound-based thin films?
Discrepancies in bandgap values (e.g., 3.1–3.5 eV) arise from variations in deposition techniques (electrodeposition vs. chemical vapor deposition) and post-treatment conditions (annealing temperature, atmosphere). To reconcile data, standardize synthesis protocols and use spectroscopic ellipsometry for precise bandgap measurement. Compare results with computational models (DFT) to identify structural contributions to electronic properties .
Q. How can this compound’s redox activity be optimized for use in electrocatalytic applications?
Doping SeO₂ with transition metals (e.g., Cu, Fe) enhances its catalytic efficiency by modifying electronic structure and active sites. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) should be employed to assess charge-transfer kinetics and overpotential reduction. Optimize electrode fabrication by controlling SeO₂ loading on conductive substrates (e.g., carbon nanotubes) .
Q. What methodologies address discrepancies in selenium recovery rates during reduction processes?
Recovery rates vary due to competing side reactions (e.g., selenite vs. selenate formation). Use kinetic studies with stopped-flow techniques to monitor intermediate species. Compare reducing agents (ascorbic acid vs. sodium borohydride) under controlled pH and temperature. Statistical tools like ANOVA can isolate significant variables (e.g., reagent concentration) .
Methodological and Analytical Considerations
Q. How should researchers design experiments to minimize this compound’s toxicity risks while ensuring reproducibility?
Use fume hoods for sublimation steps and glove boxes for handling powdered SeO₂. Include negative controls (e.g., reactions without reducing agents) to identify toxicity-driven artifacts. Document safety protocols (e.g., waste disposal) in supplementary materials to align with institutional guidelines .
Q. What statistical approaches are recommended for analyzing this compound reaction kinetics?
Pseudo-first-order kinetics models are suitable for reduction reactions. Use nonlinear regression to fit time-resolved spectrophotometric data. Report confidence intervals and uncertainty margins for rate constants. Cross-check with computational simulations (e.g., COMSOL) to validate mechanistic assumptions .
Data Presentation and Reproducibility
Q. How can raw data from this compound experiments be effectively curated for peer review?
Deposit raw spectra, XRD patterns, and electrochemical datasets in repositories like Zenodo or Figshare. Use standardized metadata templates (e.g., MIAMI for materials science). In manuscripts, highlight critical processed data (e.g., TGA curves) in figures and relegate bulk data to appendices .
Q. What criteria should guide the selection of reference materials for calibrating this compound assays?
Use NIST-traceable standards (e.g., Sigma-Aldridch’s SeO₂, CAS 7446-08-4) for ICP-MS calibration. Validate purity via certificate of analysis (CoA) and lot-specific documentation. Include internal standards (e.g., yttrium) to correct for instrumental drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
